molecular formula C9H5BrClNO B2916868 2-Bromo-5-(4-chlorophenyl)-1,3-oxazole CAS No. 1895362-03-4

2-Bromo-5-(4-chlorophenyl)-1,3-oxazole

Cat. No.: B2916868
CAS No.: 1895362-03-4
M. Wt: 258.5
InChI Key: RJXJFOULDXKGFA-UHFFFAOYSA-N
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Description

2-Bromo-5-(4-chlorophenyl)-1,3-oxazole is a heterocyclic compound that features both bromine and chlorine atoms attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(4-chlorophenyl)-1,3-oxazole typically involves the reaction of 4-chlorophenylacetic acid with bromine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the formation of the oxazole ring .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(4-chlorophenyl)-1,3-oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxazoles and their derivatives, which can have different functional groups attached to the oxazole ring .

Mechanism of Action

The mechanism by which 2-Bromo-5-(4-chlorophenyl)-1,3-oxazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .

Comparison with Similar Compounds

  • 2-Bromo-4-chlorobenzaldehyde
  • 5-Bromo-2-chlorophenylmethanone
  • 2-Bromo-5-fluorobenzaldehyde

Comparison: Compared to these similar compounds, 2-Bromo-5-(4-chlorophenyl)-1,3-oxazole is unique due to its oxazole ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-bromo-5-(4-chlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-9-12-5-8(13-9)6-1-3-7(11)4-2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXJFOULDXKGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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